molecular formula C17H20N6O2 B15102925 3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B15102925
M. Wt: 340.4 g/mol
InChI Key: VZMPIHQOGJYOEH-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including methoxyphenyl, triazole, and pyrazole, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide exhibits unique properties due to the presence of both triazole and pyrazole rings. This dual-ring system enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H20N6O2/c1-10(2)15-18-17(21-20-15)19-16(24)14-9-13(22-23(14)3)11-5-7-12(25-4)8-6-11/h5-10H,1-4H3,(H2,18,19,20,21,24)

InChI Key

VZMPIHQOGJYOEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC

Origin of Product

United States

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